(+/-)-Glyceryl 1-Monooctadecanoate-d35
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Overview
Description
(+/-)-Glyceryl 1-Monooctadecanoate-d35 is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of glyceryl monooctadecanoate, where the hydrogen atoms are replaced with deuterium. It is primarily used in scientific research for tracing and quantification purposes due to its stable isotopic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Glyceryl 1-Monooctadecanoate-d35 involves the esterification of glycerol with octadecanoic acid in the presence of a deuterium source. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The purification process is also scaled up, often involving large-scale chromatography or distillation .
Chemical Reactions Analysis
Types of Reactions
(+/-)-Glyceryl 1-Monooctadecanoate-d35 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
(+/-)-Glyceryl 1-Monooctadecanoate-d35 is widely used in scientific research due to its stable isotopic nature. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of (+/-)-Glyceryl 1-Monooctadecanoate-d35 involves its incorporation into biological systems where it can be traced due to its deuterium labeling. The deuterium atoms act as markers, allowing researchers to follow the compound’s metabolic pathways and interactions with molecular targets. This helps in understanding the compound’s effects at a molecular level .
Comparison with Similar Compounds
(+/-)-Glyceryl 1-Monooctadecanoate-d35 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Glyceryl 1-Monooctadecanoate: The non-deuterated version of the compound, used in similar applications but without the tracing capabilities.
Glyceryl 1-Monooctadecanoate-d3: A partially deuterated version with fewer deuterium atoms, offering some tracing capabilities but less sensitivity compared to the fully deuterated version.
The uniqueness of this compound lies in its complete deuteration, providing enhanced tracing capabilities and sensitivity in scientific research .
Properties
Molecular Formula |
C21H42O4 |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
InChI Key |
VBICKXHEKHSIBG-KNAXIHRDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(CO)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
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